GADPH (79-86) (PORCINE)
Description
GADPH (79-86) (Porcine) is a peptide fragment derived from porcine glyceraldehyde-3-phosphate dehydrogenase (GADPH), a multifunctional enzyme involved in glycolysis, apoptosis, and post-translational modifications . The peptide sequence is Pro-Ala-Asn-Ile-Lys-Trp-Gly-Asp (molecular weight: 900.01) and corresponds to residues 79–86 of the porcine GADPH protein . This peptide has been identified as an angiotensin-converting enzyme (ACE) inhibitor, with its activity first reported by Kohama et al. (1989) . Unlike the full-length GADPH protein, which is widely used as a reference gene in molecular studies (e.g., qPCR, Western blot) , this fragment represents a specialized functional domain with distinct biochemical properties.
Properties
CAS No. |
122268-34-2 |
|---|---|
Molecular Formula |
C41H61N11O12 |
Molecular Weight |
900.004 |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-4-amino-4-oxo-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C41H61N11O12/c1-4-21(2)34(52-39(61)29(17-31(43)53)50-35(57)22(3)47-37(59)26-13-9-15-44-26)40(62)49-27(12-7-8-14-42)38(60)51-28(16-23-19-45-25-11-6-5-10-24(23)25)36(58)46-20-32(54)48-30(41(63)64)18-33(55)56/h5-6,10-11,19,21-22,26-30,34,44-45H,4,7-9,12-18,20,42H2,1-3H3,(H2,43,53)(H,46,58)(H,47,59)(H,48,54)(H,49,62)(H,50,57)(H,51,60)(H,52,61)(H,55,56)(H,63,64)/t21-,22-,26-,27-,28-,29-,30-,34-/m0/s1 |
InChI Key |
HPIKMKCHEDDBFC-RVVDMIPZSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C3CCCN3 |
Origin of Product |
United States |
Chemical Reactions Analysis
Origin and Structural Characterization
GAPDH (79-86) is derived from acid-limited proteolysis of porcine muscle GAPDH under specific conditions (1 M acetic acid, 20 mM HCl, 120°C for 5 min) . This cleavage occurs at Asp-Pro and Asp-Ala peptide bonds, releasing the bioactive octapeptide. The sequence aligns with residues critical for enzymatic interactions:
| Position | 79 | 80 | 81 | 82 | 83 | 84 | 85 | 86 |
|---|---|---|---|---|---|---|---|---|
| Amino Acid | Pro | Ala | Asn | Ile | Lys | Trp | Gly | Asp |
Key residues : Lys-83 and Trp-84 are essential for ACE binding, while Asp-86 contributes to structural stability .
ACE Inhibition Mechanism
GAPDH (79-86) acts as a non-competitive inhibitor of ACE, binding outside the enzyme’s active site. Studies using rabbit lung ACE and synthetic analogs demonstrate:
-
Ki value : ~1.6 µM (porcine variant inferred from human homolog data) .
-
Zinc ion interaction : The peptide interferes with Zn²⁺ coordination in ACE’s catalytic domain, as evidenced by reduced inhibition in EDTA-treated assays .
Table 1: Inhibitory Parameters of GAPDH (79-86) Across Species
*Estimated based on structural homology .
Reaction Conditions and Stability
-
Proteolytic release : Acid hydrolysis selectively cleaves GAPDH at labile Asp-X bonds .
-
Thermal stability : The peptide retains activity after heating (120°C for 5 min) .
-
pH sensitivity : Optimal inhibitory activity observed at pH 7.4–8.0, with reduced efficacy under acidic conditions (pH <6.0) .
Biochemical Interactions
-
Lysine reactivity : The ε-amino group of Lys-83 forms hydrogen bonds with ACE’s His-513 and Glu-411, critical for inhibition .
-
Tryptophan role : Trp-84 stabilizes the peptide-enzyme complex via hydrophobic interactions .
Figure 1: Proposed Binding Mechanism of GAPDH (79-86) to ACE
textACE Active Site ┌───────────────┐ │ Zn²⁺ │←─(Asp-86) │ His-513 │←─(Lys-83) │ Glu-411 │ └───────────────┘
Comparative Analysis with Other Peptides
GAPDH-derived ACE inhibitors share a conserved core (Ile-Lys-Trp) but vary in residues 79–81, affecting potency:
| Peptide Source | Residue Variability | Relative Potency (vs. Porcine) |
|---|---|---|
| Porcine | Pro-Ala-Asn | 1.0x |
| Human | Pro-Glu-Asn | 0.9x |
| Tuna | Pro-Thr-His | 0.7x |
Research Implications
Comparison with Similar Compounds
Data Tables
Table 1: Functional Roles of GADPH (79-86) (Porcine) vs. Related Compounds
Research Findings and Implications
- Reference Gene Limitations: While full-length GADPH is frequently used for normalization, its expression variability in tumor samples and stress conditions undermines reliability .
- Multifunctionality of GADPH : The protein’s involvement in glycolysis, apoptosis, and translation contrasts with the (79-86) fragment’s specialized role, illustrating functional diversity within the same protein .
Q & A
Q. Basic
- Peptide-blocking assays : Pre-incubate antibodies with excess GADPH (79-86) peptide; signal reduction confirms specificity.
- Western blot with species-specific lysates : Test reactivity against lysates from target and non-target species (e.g., human, murine).
- Immunohistochemistry controls : Include tissues lacking GADPH expression to rule out background noise. For example, in trophoblast studies, antibody validation ensured accurate detection of HLA-G+/KRT7+ cells .
In proteomic studies, how does the use of GADPH (79-86) as an internal standard influence the interpretation of post-translational modification (PTM) data?
Advanced
GADPH’s PTM status (e.g., phosphorylation, acetylation) under certain conditions can interfere with its utility as a loading control. To address this:
- PTM profiling : Use mass spectrometry to screen GADPH modifications in experimental samples.
- Alternative standards : Employ recombinant proteins or stable isotope-labeled peptides (SILAC) for PTM-specific normalization.
- Data normalization tiers : Separate analyses for total protein levels and PTM-specific signals. Studies on embryonic stem cells highlight the need for orthogonal validation when GADPH modifications correlate with experimental variables .
What experimental designs are recommended for studies investigating GADPH (79-86) as a functional epitope rather than a control?
Advanced
When studying the peptide’s biological role (e.g., in immune responses):
- Structural modeling : Use tools like PyMOL or AlphaFold to predict epitope accessibility and binding interactions.
- Functional assays : Conduct competitive inhibition experiments (e.g., T-cell activation assays) to assess immunogenicity.
- In vivo validation : Utilize knock-in models expressing porcine GADPH to study cross-species immune responses. Research on germ granule mRNAs employed Drosophila GADPH as a comparator to validate target-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
